2-(3-Ethoxy-1H-inden-1-ylidene)-1H-indene-1,3(2H)-dione

Molecular formula Exact mass Indene-dione analog discrimination

Researchers requiring a systematically lipophilic indene-1,3-dione scaffold for SAR studies face supply inconsistency with generic bindone derivatives. CAS 56525-08-7 (Bindone ethyl ether) resolves this with an ethoxy enol-ether substitution that increases XLogP3 to 3.7 (+1.1 vs. bindone) and introduces conformational flexibility (2 rotatable bonds). - Enables matched molecular pair calorimetric studies (ΔS penalty 1.4-3.2 kcal/mol) for entropy-driven lead optimization. - Unambiguous HRMS reference (exact mass 302.0943 Da; Δ28.0313 Da vs. bindone) for identity verification in complex synthetic mixtures. - Non-controlled procurement profile-no acute toxicity flags-simplifies acquisition for labs with restricted substance policies.

Molecular Formula C20H14O3
Molecular Weight 302.3 g/mol
CAS No. 56525-08-7
Cat. No. B13936761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethoxy-1H-inden-1-ylidene)-1H-indene-1,3(2H)-dione
CAS56525-08-7
Molecular FormulaC20H14O3
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C41
InChIInChI=1S/C20H14O3/c1-2-23-17-11-16(12-7-3-4-8-13(12)17)18-19(21)14-9-5-6-10-15(14)20(18)22/h3-11H,2H2,1H3
InChIKeyCBZKWHITHXAHHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Sourcing Profile for Bindone Ethyl Ether


2-(3-Ethoxy-1H-inden-1-ylidene)-1H-indene-1,3(2H)-dione (CAS 56525-08-7), also catalogued as Bindone ethyl ether, is a synthetic derivative of the bindone [1,2′-biindenylidene]-1′,3,3′-trione scaffold belonging to the indene-1,3-dione chemical class. With a molecular formula of C20H14O3 and a molecular weight of 302.3 g/mol, this compound features an ethoxy substituent at the 3-position of the indenylidene moiety, generating a fully conjugated exocyclic double-bond system [1]. It is registered in authoritative chemical databases including PubChem (CID 134440), EPA DSSTox (DTXSID00971968), and the FDA Global Substance Registration System, and is primarily sourced through specialty chemical suppliers .

HRMS-based analog discrimination Ethoxy mass shift enables unambiguous identity verification in indene-dione mixtures.
Lipophilicity & conformational tool Systematic hydrophobicity increase and added rotatable bonds for SAR and binding entropy studies.
Procurement in restricted settings No reported acute toxicity flags, unlike the structurally related dihydro analog.

Why Generic Indene-Dione Substitution Fails


Indene-1,3-dione congeners sharing the biindenylidene core are not functionally interchangeable with CAS 56525-08-7. The ethoxy substitution at the 3-position of the indenylidene unit fundamentally alters the compound's physicochemical profile relative to the parent bindone (CAS 1707-95-5) and the partially saturated dihydro analog (CAS 69382-20-3). Specifically, replacement of the bindone ketone carbonyl with an ethoxy enol-ether eliminates hydrogen-bond acceptor capacity at that position while simultaneously introducing conformational flexibility (2 rotatable bonds vs 0 in bindone), increasing lipophilicity (XLogP3 3.7 vs 2.6), and altering the molecular geometry and electronic conjugation [1]. The dihydro analog (C20H16O3), meanwhile, possesses a saturated linkage that fundamentally alters the molecular shape, ring strain, and predicted toxicity profile . These structural distinctions translate into quantifiably different computed property sets that preclude direct substitution in applications where solubility, lipophilicity, receptor binding, or toxicological classification are operationally relevant.

H-bond acceptor replacement
Ethoxy ether replaces the reactive ketone carbonyl; may abolish colorimetric detection of primary amines expected with bindone.
Lipophilicity & permeability shift
Ethoxy substitution raises computed logP, altering membrane permeability and protein binding profiles relative to the parent scaffold.
Conformational flexibility penalty
Two rotatable bonds introduce an entropy cost upon target binding that is absent in the rigid bindone core; binding thermodynamics may differ.
Toxicity classification mismatch
The dihydro analog is classified as highly toxic; CAS 56525-08-7 lacks such flags, affecting handling and facility requirements.

Quantitative Evidence vs. Closest Analogs


Molecular Formula & Mass vs. Bindone

CAS 56525-08-7 possesses the molecular formula C20H14O3, distinguishing it by a net addition of C2H4O relative to bindone (C18H10O3) and a difference of 2 hydrogen atoms less than the dihydro analog (C20H16O3) [1][2]. Its exact mass (302.0943 Da) exceeds bindone (274.0630 Da) by 28.0313 Da, corresponding precisely to the mass of an ethyl group (C2H4), and is 2.0156 Da lighter than the dihydro analog (304.1099 Da for C20H16O3) [1]. This mass difference enables unambiguous identification via high-resolution mass spectrometry, with baseline resolution achievable at resolving powers >15,000 (FWHM) [1].

Molecular Formula & Mass
Head-to-head
+28.03 Da vs bindone
Enables HRMS discrimination at resolving power >15,000
Computed PubChem properties; verify with reference standard
Molecular formula Exact mass Indene-dione analog discrimination

H-Bond Acceptor: Ketone vs. Ether

Despite both compounds possessing 3 hydrogen bond acceptor sites, the chemical nature of the third acceptor differs critically: bindone presents a ketone carbonyl oxygen (C=O) at position 3 of the indenylidene ring, whereas CAS 56525-08-7 replaces this with an ethoxy ether oxygen (C–O–C), substantially altering the acceptor strength and directionality [1][2]. Both compounds have zero H-bond donors (HBD=0) [1][2]. The ether oxygen in 56525-08-7 exhibits lower basicity and different spatial orientation compared to the ketone carbonyl in bindone, which is known to participate in stronger dipole–dipole interactions and metal coordination [2].

H-Bond Acceptor Type
Reported
Ethoxy ether (C–O–C) vs Ketone carbonyl (C=O)
Reactive carbonyl absent; colorimetric amine detection not supported
Computed HBA count identical; acceptor strength and directionality differ
Hydrogen bond acceptor Drug-likeness ADME property differentiation

Lipophilicity (XLogP3) vs. Bindone

The XLogP3-AA partition coefficient of CAS 56525-08-7 is 3.7, representing a 1.1 log unit increase over bindone (XLogP3=2.6) [1][2]. This corresponds to approximately a 12.6-fold higher predicted partitioning into n-octanol vs water, reflecting the increased hydrophobicity conferred by the ethoxy substituent [1]. In reversed-phase HPLC, this difference is expected to translate into a retention time shift of roughly 3–5 minutes under standard C18 gradient conditions (based on the empirical log k' vs log P relationship), enabling facile chromatographic separation [3].

Lipophilicity (XLogP3)
Head-to-head
ΔXLogP3 +1.1
~12.6× predicted partition increase; altered permeability context
Computed XLogP3; experimental log P may differ
XLogP3 Lipophilicity Membrane permeability Chromatographic retention

Topological Polar Surface Area Comparison

CAS 56525-08-7 has a computed topological polar surface area (TPSA) of 43.4 Ų compared to 51.2 Ų for bindone [1][2]. This 7.8 Ų reduction represents a ~15% decrease in polar surface area, which under the Veber bioavailability rules (TPSA < 140 Ų generally favorable) remains within the orally bioavailable range for both compounds, but the specific shift suggests differentiated passive membrane permeation kinetics [3]. The TPSA difference arises from the replacement of the solvent-exposed ketone carbonyl in bindone with an ethoxy ether that distributes its polar contribution over a larger, less accessible volume.

Topological Polar Surface Area
Head-to-head
ΔTPSA −7.8 Ų
Reduced polar surface area; membrane interaction context
Computed TPSA; within Veber bioavailability range
Topological polar surface area TPSA Bioavailability prediction Membrane interaction

Conformational Flexibility & Rotatable Bonds

CAS 56525-08-7 contains 2 rotatable bonds (the ethoxy C–O and O–CH2 bonds), whereas bindone possesses 0 rotatable bonds [1][2]. This introduction of conformational flexibility has direct thermodynamic consequences: each freely rotating bond contributes approximately 0.7–1.6 kcal/mol to the conformational entropy penalty upon binding to a rigid macromolecular target, translating to a potential loss of 1.4–3.2 kcal/mol in binding free energy relative to bindone in systems where the bound conformation restricts these rotations [3][4]. The ethoxy group also increases the molecular volume and accessible conformational space, which may affect crystal packing and solid-state properties.

Rotatable Bonds
Head-to-head
+2 rotatable bonds
Estimated entropy penalty 1.4–3.2 kcal/mol upon rigid binding
Literature-derived range; system-dependent evaluation needed
Rotatable bond count Conformational entropy Molecular rigidity Binding free energy

Acute Toxicity Profile vs. Dihydro Analog

The dihydro analog (CAS 69382-20-3) is documented with an acute intraperitoneal LDLo of 40 mg/kg in mice and is classified as 'highly toxic' (毒性分级: 高毒) . CAS 56525-08-7, in contrast, has no acute toxicity flags reported in PubChem, EPA DSSTox, or ChemicalBook, suggesting a meaningfully different acute toxicity hazard profile from its dihydro counterpart [1]. This difference is consistent with the structural distinction: the dihydro analog is a fully saturated indane-indandione system with potentially different metabolic activation pathways, whereas CAS 56525-08-7 is fully conjugated and may follow distinct toxicokinetic routes .

Acute Toxicity Profile
Reported
No acute toxicity flags vs Dihydro analog: highly toxic (LDLo 40 mg/kg)
Different hazard classification context; facility handling may differ
Review institutional safety requirements before procurement
Acute toxicity LD50 Safety classification Procurement risk assessment

Research Applications for Bindone Ethyl Ether


HRMS Reference Standard for Analog Discrimination

The unambiguous exact mass difference of 28.0313 Da from bindone and 2.0156 Da from the dihydro analog [1] makes CAS 56525-08-7 an effective HRMS reference standard for analytical laboratories needing to verify the identity of indene-dione derivatives in complex mixtures. This is critical when synthetic routes may produce mixtures of oxidized and reduced biindenylidene products.

Controlled Lipophilicity in Lead Optimization

With a XLogP3 of 3.7 — exactly 1.1 log units above bindone (XLogP3=2.6) [1] — CAS 56525-08-7 provides a systematically increased lipophilicity tool for structure–activity relationship (SAR) studies exploring the impact of incremental hydrophobicity on target binding, membrane permeation, and metabolic stability within an otherwise constant indene-dione scaffold.

Conformational Entropy in Ligand Binding Studies

The introduction of two rotatable bonds in CAS 56525-08-7 versus zero in bindone [1] creates a matched molecular pair for calorimetric and computational studies that quantify the entropic penalty (estimated 1.4–3.2 kcal/mol) associated with restricting ethoxy group rotation upon protein binding, informing the design of more rigid, higher-affinity leads.

Procurement for Restricted-Toxicity Facilities

Unlike the dihydro analog (CAS 69382-20-3), which is classified as 'highly toxic' with an LDLo of 40 mg/kg (ipr-mus) , CAS 56525-08-7 lacks acute toxicity flags in authoritative databases. This profile supports its selection in research environments where the procurement of highly classified toxic substances is restricted, provided that standard laboratory safety practices are observed.

Application
Selection Property
Validation Focus
HRMS analog discrimination
Mass spectrometric differentiation from scaffold analogs
High-resolution identity confirmation workflow
Lipophilicity SAR studies
Systematic hydrophobicity increment in indene-dione series
Membrane permeability and protein binding assay context
Conformational entropy research
Rotatable bond introduction vs rigid analog
Calorimetric binding entropy assessment
Restricted-toxicity facility procurement
Absence of reported acute toxicity flags
Institutional hazard classification review
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